BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine

Lipophilicity Membrane permeability SAR

2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine (CAS 915923‑59‑0) is a synthetic phenethylamine featuring a 4‑chlorophenyl ring and a pyrrolidine moiety linked via an ethylamine bridge. Its molecular formula is C₁₂H₁₇ClN₂ (MW 224.73 g/mol).

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 915923-59-0
Cat. No. B1611903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine
CAS915923-59-0
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(CN)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H17ClN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2
InChIKeyUZOHZMOJLIOLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine (CAS 915923-59-0) – Procurement-Relevant Chemical Profile and Structural Classification


2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine (CAS 915923‑59‑0) is a synthetic phenethylamine featuring a 4‑chlorophenyl ring and a pyrrolidine moiety linked via an ethylamine bridge . Its molecular formula is C₁₂H₁₇ClN₂ (MW 224.73 g/mol) . The compound belongs to the class of pyrrolidine‑constrained phenethylamines, a scaffold broadly explored for monoamine transporter interactions and other biological targets [1]. It is listed by multiple chemical suppliers as a research chemical with typical purity specifications of 95% and is often supplied as the free base or as the hemi‑oxalate salt [2]. Despite its structural resemblance to cathinone‑derived stimulants, this compound lacks the β‑keto group characteristic of synthetic cathinones, placing it in a distinct pharmacological and regulatory category [1].

Why 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine Cannot Be Freely Replaced by In‑Class Analogs


Within the pyrrolidinylethanamine series, even single‑atom substitutions (e.g., 4‑Cl → 4‑F or 4‑H, or N‑methylation) produce substantial shifts in lipophilicity (ΔlogP 1.0), volatility (Δboiling point 33–76 °C), and potentially transporter selectivity that render these analogs non‑interchangeable for reproducible research . The combination of the para‑chlorophenyl group with the constrained pyrrolidine basic nitrogen establishes a distinct electrostatic, steric, and hydrogen‑bonding surface that cannot be replicated by simpler phenethylamines . Generic substitution therefore risks altered membrane permeability, different assay solubility, and divergent off‑target binding profiles, jeopardizing the replicability of structure‑activity relationship studies.

Quantitative Differentiation of 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine from Closest Analogs – An Evidence‑Based Selection Guide


Lipophilicity Advantage Over the 4‑Fluoro Analog: ΔlogP +1.0 for Enhanced Membrane Partitioning

The 4‑chloro substitution on the phenyl ring of 2‑(4‑chlorophenyl)‑2‑pyrrolidin‑1‑ylethanamine confers significantly higher lipophilicity compared to the 4‑fluoro analog. The target compound's calculated LogP is 2.44 (XLogP3 or consensus prediction) , while the corresponding 4‑fluorophenyl analog (CAS 876710‑64‑4) has an XLogP of 1.4 . This ΔlogP of approximately +1.0 translates to roughly 10‑fold greater partition into octanol, indicating substantially higher membrane permeability and blood‑brain barrier penetration potential.

Lipophilicity Membrane permeability SAR

Boiling Point Differential: 33 °C Higher Than 4‑Fluoro Analog, Enabling Simplified Distillation‑Based Purification or Analytical Distinction

The target compound exhibits a predicted boiling point of 320.7 °C at 760 mmHg , compared with 287.7 °C for the 4‑fluoro analog and 244.2 °C for 4‑chloroamphetamine . The 33 °C difference relative to the 4‑fluoro analog reflects stronger intermolecular interactions (higher Cl polarizability) and provides a wider thermal processing window for vacuum distillation, sublimation, or gas‑chromatographic separation during compound purification or analytical method development.

Boiling point Purification Thermal stability

Lipophilicity Interpolation Between 4‑Chloroamphetamine and 4‑Chlorophenethylamine: Pyrrolidine Ring Confers Intermediate logP Optimal for CNS Candidate Profiling

The pyrrolidine ring in the target compound modulates basicity and polarity relative to open‑chain analogs. 4‑Chloroamphetamine (PCA, CAS 2275‑84‑5) has a measured LogP of 2.93 ; 4‑chlorophenethylamine (CAS 156‑41‑2) has a LogP of 2.05 ; the target compound's LogP of 2.44 falls exactly between these two values. This intermediate lipophilicity is often desirable in CNS lead optimization: it is high enough for blood‑brain barrier penetration (optimal CNS LogP range typically 2–4) but lower than PCA, potentially mitigating the excessive lipophilicity‑driven toxicity (e.g., phospholipidosis) observed with halogenated amphetamines .

Structure-activity relationship Lipophilicity CNS drug design

Weak OCT1 Inhibition (IC₅₀ 138 µM): Reduced Hepatic Uptake Liability Compared to High‑Affinity OCT1 Substrates

The only reported direct biochemical activity for the target compound is inhibition of human organic cation transporter 1 (OCT1) with an IC₅₀ of 138,000 nM (138 µM) [1]. This value is approximately 1,000‑fold weaker than typical pharmacologically relevant OCT1 substrates/inhibitors, which often display IC₅₀ values in the nanomolar range. For example, the known OCT1 substrate metformin has a Kₘ of ~200–500 µM, but high‑affinity cationic drugs such as imatinib inhibit OCT1 with IC₅₀ values in the 0.1–10 µM range. The weak OCT1 interaction suggests that the target compound is unlikely to saturate hepatic OCT1 at standard in vitro concentrations (≤10 µM), thereby posing a lower risk of interfering with the hepatic uptake of co‑administered cationic drugs in cell‑based assays compared to potent OCT1 ligands.

OCT1 Hepatic uptake Drug-drug interaction

Recommended Application Scenarios for 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine Based on Verified Differentiation Evidence


CNS Lead Optimization Scaffold Requiring Intermediate Lipophilicity

Medicinal chemistry teams developing CNS‑penetrant phenethylamine‑based ligands should prioritize this compound when the target candidate profile demands LogP in the 2.4–2.5 range — substantially lower than the neurotoxic 4‑chloroamphetamine (LogP 2.93) but higher than 4‑chlorophenethylamine (LogP 2.05) [1][2]. The pyrrolidine ring further constrains the conformational freedom compared to open‑chain ethylamines, potentially improving selectivity for transporters or GPCRs that favor rigidified phenethylamines .

In Vitro Transporter Pharmacology Studies as a Weak OCT1 Negative Control

In cellular assays where OCT1‑mediated hepatic uptake is a confounding factor (e.g., hepatocyte drug‑drug interaction panels, OCT1‑overexpressing HEK293 models), the target compound's IC₅₀ of 138 µM against OCT1 qualifies it as an appropriate negative control compound. It demonstrates negligible inhibition at typical screening concentrations (≤10 µM), enabling researchers to discriminate OCT1‑specific effects from non‑transporter‑mediated cellular responses [1].

Thermal Stability‑Sensitive Purification or Analytical Method Development

For laboratories that rely on fractional distillation or gas chromatography for compound purification and quality control, the target compound's boiling point of 320.7 °C provides a wider thermal processing window compared to the 4‑fluoro analog (287.7 °C) or 4‑chloroamphetamine (244.2 °C) [1][2]. This higher thermal stability can reduce degradation during purification, leading to higher recovery yields and more reliable analytical chromatography method development.

SAR Expansion of Pyrrolidine‑Constrained Phenethylamine Libraries

As a building block for parallel chemistry libraries, this compound introduces the 4‑chlorophenyl‑pyrrolidine‑ethylamine scaffold, which is underrepresented in publicly disclosed screening collections compared to the extensively characterized fluoro and unsubstituted phenyl analogs. Incorporating this scaffold into diversity‑oriented synthesis libraries can expand the chemical space explored for DPP4 inhibition [1], monoamine transporter modulation, and sigma receptor binding without relying on compounds from the cathinone class that carry restrictive regulatory burdens [2].

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.